molecular formula C11H16ClNO2 B112867 Ethyl 2-(benzylamino)acetate Hydrochloride CAS No. 6344-42-9

Ethyl 2-(benzylamino)acetate Hydrochloride

Cat. No. B112867
CAS RN: 6344-42-9
M. Wt: 229.7 g/mol
InChI Key: ZYCCGXGBRHRRLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)acetate Hydrochloride is a derivative of glycine . It has a CAS Number of 6344-42-9 and a molecular weight of 229.71 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (benzylamino)acetate hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate Hydrochloride is a solid substance with a white to off-white color . It should be stored at -20°C for up to 3 years or at 4°C for up to 2 years . It has a solubility of 50 mg/mL in DMSO .

Scientific Research Applications

Peptide Synthesis

Ethyl 2-(benzylamino)acetate Hydrochloride: is commonly used in the synthesis of peptides . It acts as an intermediate in the formation of peptide bonds, which are the links between amino acids in a peptide chain. This compound’s role in peptide synthesis is crucial for creating specific sequences that can mimic natural peptides or design novel ones for therapeutic purposes.

Ergogenic Supplements

As a derivative of glycine, this compound has been explored for its potential use in ergogenic supplements . These supplements aim to enhance physical performance, and the role of amino acid derivatives in influencing hormone secretion and fuel supply during exercise is a subject of ongoing research.

Organic Synthesis

In the field of organic chemistry, N-Benzylglycine ethyl ester hydrochloride serves as a valuable building block for the synthesis of various organic compounds . Its reactivity and stability under different conditions make it a versatile reagent for constructing complex molecular structures.

Pharmaceutical Research

This compound is also an important intermediate in pharmaceutical research . It can be used to develop new drugs or optimize existing medications. Its role in drug design and synthesis is significant due to its ability to introduce benzylamino groups into drug molecules, potentially altering their pharmacological properties.

Agrochemical Development

The agricultural industry benefits from the use of Ethyl 2-(benzylamino)acetate Hydrochloride in the development of agrochemicals . These chemicals, which include pesticides and fertilizers, often require complex organic molecules, and this compound provides a foundation for their synthesis.

Dyestuff Field

Lastly, the dyestuff industry utilizes this compound as an intermediate in the production of various dyes . The benzylamino group can interact with other chemicals to form stable, vibrant colors that are used in textiles and other materials.

Safety and Hazards

This compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statement P261 has also been assigned .

properties

IUPAC Name

ethyl 2-(benzylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369214
Record name Ethyl 2-(benzylamino)acetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzylamino)acetate Hydrochloride

CAS RN

6344-42-9
Record name 6344-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(benzylamino)acetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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